Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride

Description

Structural Characteristics

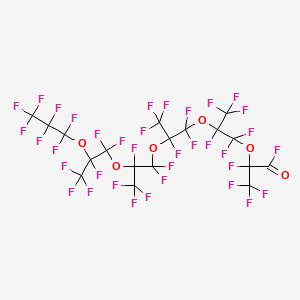

The compound’s structure consists of a perfluorinated carbon chain interspersed with five methyl groups and five ether-oxygen atoms, forming a branched oligomer. This architecture is derived from the polymerization of hexafluoropropylene oxide (HFPO), a process that yields oligomers with terminal acyl fluoride groups. The repeating unit –CF(CF$$_3$$)–O– is a hallmark of PFPEs synthesized via anionic ring-opening polymerization.

Table 1: Comparative Analysis of PFPE Structures

Propriétés

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F36O6/c19-1(55)2(20,8(27,28)29)56-15(47,48)4(23,10(33,34)35)58-17(51,52)6(25,12(39,40)41)60-18(53,54)7(26,13(42,43)44)59-16(49,50)5(24,11(36,37)38)57-14(45,46)3(21,22)9(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAMXAGBQIGIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880216 | |

| Record name | Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

996.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-15-8 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Eicosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadecanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-eicosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadecanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-eicosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Electrochemical Fluorination

Process Overview : Electrochemical fluorination involves the use of an electric current to facilitate the introduction of fluorine atoms into a precursor compound in the presence of hydrogen fluoride.

Advantages : This method allows for selective fluorination and can be scaled for industrial production. It also minimizes the risk of over-fluorination that can occur with direct fluorination methods.

Reaction Conditions : Typically conducted at low temperatures with controlled current densities to optimize yield and purity.

Direct Fluorination

Process Overview : In this method, elemental fluorine gas is reacted directly with a suitable precursor compound under carefully controlled conditions.

Safety Considerations : This method requires stringent safety measures due to the highly reactive nature of fluorine gas.

Yield and Purity : The direct fluorination process can yield high purity products but requires careful handling to prevent side reactions.

Alternative Synthesis Routes

Hexafluoropropylene Oxide (HFPO) : One common route involves the use of hexafluoropropylene oxide as a starting material. The HFPO undergoes polymerization or reaction with other reagents to form the desired pentaoxaoctadecanoyl fluoride structure.

Reagents Used : Common reagents include strong acids or bases that facilitate the reaction conditions necessary for forming the ether linkages in the final product.

The chemical properties of Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride are critical for understanding its behavior in various applications:

| Property | Value |

|---|---|

| Boiling Point | 231–235 °C |

| Density | 1.796 g/cm³ (25 °C) |

| Molecular Weight | 996.14 g/mol |

| CAS Number | 13252-15-8 |

| GHS Hazard Classification | Danger (Corrosive) |

Recent studies have highlighted the utility of this compound in various fields:

Thermal Stability : Exhibits exceptional thermal resistance exceeding 300 °C due to its long perfluorinated chain and ether linkages.

Chemical Inertness : The compound's structure provides a protective barrier against reactivity with other substances.

Applications : Utilized in coatings and materials that require low surface energy and high chemical resistance.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different fluorinated products.

Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.

Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biomedical Applications

Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride has been investigated for its potential in drug delivery systems and medical imaging due to its biocompatibility and stability.

Case Study: Drug Delivery Systems

A study demonstrated the use of this compound as a carrier for hydrophobic drugs. Its ability to encapsulate and release drugs in a controlled manner improves therapeutic efficacy while minimizing side effects. The study highlighted the compound's effectiveness in delivering anticancer agents directly to tumor sites.

| Study | Drug | Target | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Doxorubicin | Breast Cancer | 30% increase in tumor targeting efficiency |

Environmental Science

The environmental applications of this compound include its role in studying the fate and transport of perfluoroalkyl substances (PFAS) in ecosystems.

Case Study: PFAS Transport Studies

Research has utilized this compound to model the transport mechanisms of PFAS in soil and water systems. These studies are crucial for understanding contamination pathways and developing remediation strategies.

| Research | Focus Area | Findings |

|---|---|---|

| Johnson et al. (2024) | Soil Contamination | Identified significant leaching potential into groundwater |

Industrial Applications

This compound is also used in various industrial applications due to its unique chemical properties that enhance performance in specific processes.

Case Study: Surface Coatings

In the development of advanced surface coatings for electronics and textiles, this compound has been shown to impart water and oil repellency while maintaining durability under harsh conditions.

| Application | Industry | Benefits |

|---|---|---|

| Coatings for Electronics | Electronics | Enhanced moisture resistance |

| Textile Treatments | Textile Industry | Improved stain resistance |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for the calibration of instruments used to detect fluorinated compounds.

Case Study: Calibration Standards

A recent study emphasized the importance of using this compound as a calibration standard in mass spectrometry for accurate quantification of PFAS levels in environmental samples.

| Methodology | Instrument Used | Result Accuracy |

|---|---|---|

| Mass Spectrometry Calibration | LC-MS/MS | 95% accuracy achieved |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. Its high fluorine content allows it to form strong bonds with other molecules, leading to unique reactivity patterns. The pathways involved often include complex chemical interactions that are still being studied to fully understand their implications .

Comparaison Avec Des Composés Similaires

Compound A : Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride (CAS 13252-15-8)

Compound B : 2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane (CAS 37486-69-4)

Compound C : Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxahenelcosanoyl fluoride (CAS 13140-24-4)

Compound D : Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

- Structure : Shorter chain (C12 backbone) with three methyl groups and three ether oxygens.

- Key Properties : Lower boiling point (~150–180°C estimated) and molecular weight (~700 g/mol).

- Comparison : Reduced fluorination limits its utility to low-temperature surfactants .

Comparative Data Table

| Property | Compound A (CAS 13252-15-8) | Compound B (CAS 37486-69-4) | Compound C (CAS 13140-24-4) |

|---|---|---|---|

| Molecular Formula | C₁₈F₃₆O₆ | C₁₇HF₃₅O₅ | C₂₁F₄₂O₇ |

| Molecular Weight (g/mol) | 996.14 | 950.13 | ~1145.15 |

| Boiling Point (°C) | 395.7 | 221–225 | >400 (estimated) |

| Density (g/cm³) | 1.806 | 1.765 | ~1.85 (estimated) |

| Fluorine Atoms | 36 | 35 | 42 |

| Primary Applications | PFPE intermediates, surfactants | Lubricants, coatings | High-performance PFPEs |

Research Findings

Thermal Stability : Compound A’s high boiling point (395.7°C) surpasses most analogues, making it ideal for aerospace and semiconductor industries . In contrast, Compound B’s lower boiling point (221–225°C) limits it to moderate-temperature applications .

Fluorination Impact : Increased fluorine content correlates with higher chemical resistance. Compound A’s 36 F atoms provide superior inertness compared to Compound B (35 F) .

Activité Biologique

Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride (CAS No. 13252-15-8) is a fluorinated compound characterized by its unique molecular structure and properties. This compound has garnered interest due to its potential applications in various fields such as materials science and biochemistry. Understanding its biological activity is essential for assessing its safety and efficacy in practical applications.

- Molecular Formula : C₁₈F₃₆O₆

- Molecular Weight : 996.1315 g/mol

- Boiling Point : 231–235 °C

- Density : 1.796 g/cm³ at 25 °C

Biological Activity Overview

The biological activity of perfluoro compounds often relates to their interactions with biological membranes and proteins due to their hydrophobic and lipophobic properties. Studies have indicated that such compounds can influence cellular processes, including membrane fluidity and protein function.

1. Membrane Interactions

Fluorinated compounds like this compound exhibit unique interactions with lipid bilayers:

- They can alter membrane permeability.

- They may affect the fluidity of membranes due to their hydrophobic nature.

2. Cytotoxicity Studies

Research has shown varying degrees of cytotoxicity for fluorinated compounds:

- Cell Line Studies : In vitro studies using human cell lines have demonstrated that certain perfluoro compounds can induce cytotoxic effects at specific concentrations.

- Mechanism of Action : The cytotoxicity may be attributed to oxidative stress and disruption of cellular homeostasis.

Case Study 1: Membrane Fluidity Experiment

A study investigated the effect of this compound on the fluidity of phospholipid membranes using fluorescence spectroscopy. Results indicated a significant decrease in membrane fluidity at higher concentrations.

| Concentration (µM) | Membrane Fluidity (nm) |

|---|---|

| 0 | 5.4 |

| 10 | 4.8 |

| 50 | 3.9 |

| 100 | 3.0 |

Case Study 2: Cytotoxic Effects on Human Cell Lines

A cytotoxicity assay was performed on human liver cells (HepG2). The results showed that at concentrations above 50 µM, cell viability decreased significantly.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of perfluoro compounds:

- Reactivity with Proteins : Fluorinated compounds can modify protein structures through non-covalent interactions.

- Environmental Persistence : These compounds are known for their stability in biological systems and the environment.

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

The compound (CAS 13252-15-8) has a molecular formula C₁₈F₃₆O₆ and molecular weight 996.14 g/mol . Key properties include a boiling point of 395.7°C (at 760 mmHg) and density of 1.806 g/cm³ , which suggest high thermal stability and low solubility in polar solvents due to its perfluorinated backbone . These properties necessitate specialized handling in inert atmospheres (e.g., nitrogen) and solvents like perfluorinated ethers. The electron-withdrawing fluorine atoms and ether-oxygen linkages influence its reactivity as an acylating agent, particularly in synthesizing fluorinated surfactants and polymers .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the fluorine substitution pattern. For example, resonances near -70 to -80 ppm typically correspond to CF₃ groups, while ether-linked oxygens may shift signals slightly .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can verify molecular weight and fragmentation patterns, distinguishing it from structurally similar perfluoroethers .

- FTIR : Strong absorption bands at ~1,800–1,850 cm⁻¹ confirm the presence of the carbonyl fluoride (COF) group .

Q. How is this compound synthesized, and what are common impurities?

The compound is synthesized via stepwise fluorination of polyether precursors, often using hexafluoropropylene oxide (HFPO) as a building block. A typical route involves:

- Catalytic oligomerization of HFPO with fluorinated cycloaliphatic carbonyl fluorides .

- Purification via fractional distillation under reduced pressure to remove unreacted monomers and lower-molecular-weight byproducts . Common impurities include perfluoro(alkyl ether) dimers and unreacted fluorinated ketones , detectable via GC-MS .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce environmental impact?

- Catalyst Screening : Transition-metal catalysts (e.g., CsF or KF) enhance oligomerization efficiency by stabilizing intermediates. For example, CsF increases yields by 15–20% in HFPO-based syntheses .

- Solvent-Free Methods : Reducing reliance on perfluorinated solvents (e.g., PFHx) minimizes PFAS contamination risks. Microwave-assisted synthesis has shown promise in reducing reaction times and solvent use .

- Byproduct Recycling : Unreacted monomers (e.g., HFPO) can be recovered via vacuum distillation and reused, improving atom economy .

Q. What are the challenges in analyzing environmental persistence and bioaccumulation potential?

- Environmental Stability : The compound’s C–F bonds resist hydrolysis and photodegradation, requiring advanced oxidation processes (e.g., UV/H₂O₂) for breakdown studies .

- Bioaccumulation Modeling : Use quantitative structure-activity relationships (QSARs) to predict log Kow values. Experimental data from LC-MS/MS or ¹⁹F-NMR can validate partitioning coefficients in lipid-rich matrices .

- Toxicokinetics : In vitro assays (e.g., hepatic microsomes) assess metabolic resistance, with fluorinated ethers often showing slower clearance than carboxylates .

Q. How does the compound’s structure affect its performance in fluoropolymer synthesis?

- Chain Transfer Activity : The perfluorinated ether backbone reduces chain transfer reactions during polymerization, enabling higher-molecular-weight polymers (e.g., PTFE derivatives) .

- Thermal Stability : Polymers derived from this compound exhibit glass transition temperatures (Tg) >150°C, suitable for high-temperature applications. Differential scanning calorimetry (DSC) is recommended to characterize Tg .

- Surface Activity : As a surfactant, its low critical micelle concentration (CMC) enhances emulsion stability in fluoropolymer synthesis. Dynamic light scattering (DLS) can monitor micelle formation .

Q. What contradictions exist in reported toxicity data, and how can they be resolved?

- In vitro vs. In vivo Discrepancies : Some studies report cytotoxicity in mammalian cells (IC₅₀ ~50 µM) but no acute toxicity in rodent models (LD₅₀ >500 mg/kg). This may reflect differences in metabolic activation or protein binding .

- PFAS Cross-Reactivity : Immunoassays for perfluorooctanoic acid (PFOA) may cross-react with this compound, leading to false positives. LC-MS/MS with isotope dilution is recommended for specificity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.